4-(1-Methyl-1H-imidazol-4-yl)phenol
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Overview
Description
4-(1-Methyl-1H-imidazol-4-yl)phenol is an organic compound belonging to the class of phenylimidazoles. It consists of a benzene ring linked to an imidazole ring through a carbon-carbon bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-imidazol-4-yl)phenol typically involves the condensation of 1-methylimidazole with 4-hydroxybenzaldehyde, followed by cyclization and reduction steps. One common method includes the use of hydrogenation catalysts and specific reaction conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure purity and yield. Techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-imidazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols and imidazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(1-Methyl-1H-imidazol-4-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-imidazol-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and signaling pathways. This compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxyphenyl)imidazole
- 4-(1H-Imidazol-1-yl)phenol
- 1-(4-Methoxyphenyl)imidazole
- 2-Bromo-4-(4-Methyl-1H-imidazol-2-yl)phenol
Uniqueness
4-(1-Methyl-1H-imidazol-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
40511-44-2 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(1-methylimidazol-4-yl)phenol |
InChI |
InChI=1S/C10H10N2O/c1-12-6-10(11-7-12)8-2-4-9(13)5-3-8/h2-7,13H,1H3 |
InChI Key |
NBUTXWIFTKWSMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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